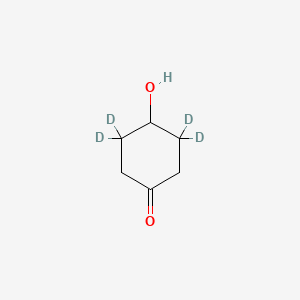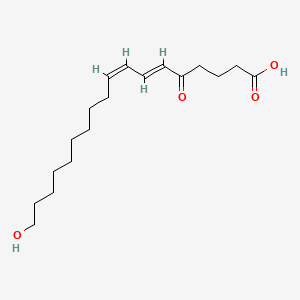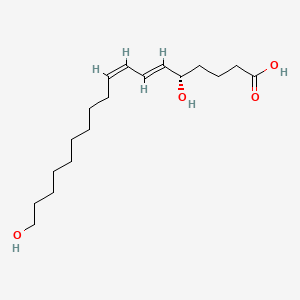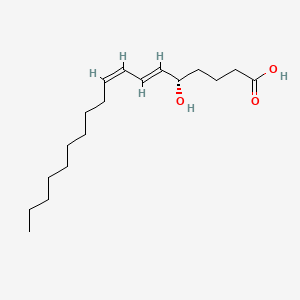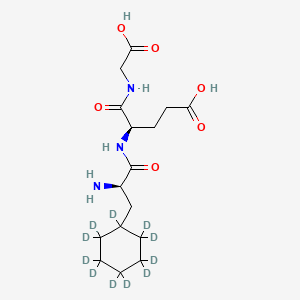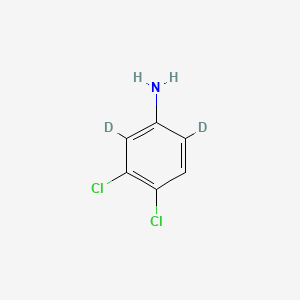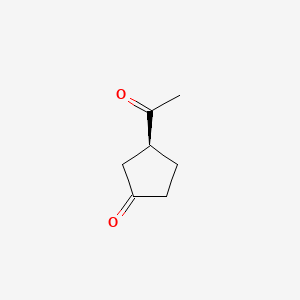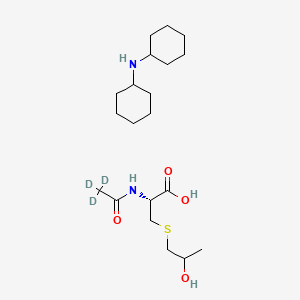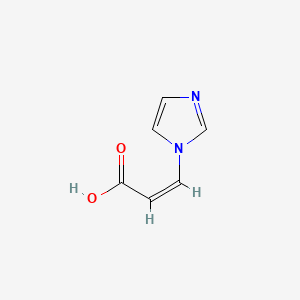
(Z)-3-imidazol-1-ylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-imidazol-1-ylprop-2-enoic acid: is a compound that features an imidazole ring attached to an acrylic acid moiety The imidazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-imidazol-1-ylprop-2-enoic acid typically involves the reaction of imidazole with acrylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the acrylic acid, followed by the addition of imidazole. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-3-imidazol-1-ylprop-2-enoic acid can undergo oxidation reactions, where the imidazole ring or the acrylic acid moiety is oxidized to form various products.
Reduction: The compound can also be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions involving the imidazole ring or the acrylic acid moiety can lead to the formation of new compounds with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: In chemistry, (Z)-3-imidazol-1-ylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has potential applications in biology, particularly in the study of enzyme inhibitors and receptor ligands. Its imidazole ring can interact with various biological targets, making it a valuable tool for biochemical research.
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry: Industrially, the compound can be used in the production of polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (Z)-3-imidazol-1-ylprop-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The acrylic acid moiety can participate in covalent bonding with target molecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Imidazole: A simple imidazole ring without the acrylic acid moiety.
Histidine: An amino acid containing an imidazole ring, which is a precursor to many biologically active compounds.
Imidazole-4-acetic acid: A compound with a similar structure but with the carboxylic acid group at a different position.
Uniqueness: (Z)-3-imidazol-1-ylprop-2-enoic acid is unique due to the presence of both the imidazole ring and the acrylic acid moiety. This combination imparts distinct chemical properties, allowing for a wide range of applications in various fields. The ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
155170-44-8 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.126 |
IUPAC Name |
(Z)-3-imidazol-1-ylprop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)1-3-8-4-2-7-5-8/h1-5H,(H,9,10)/b3-1- |
InChI Key |
ABPNGTQNTVBRTP-IWQZZHSRSA-N |
SMILES |
C1=CN(C=N1)C=CC(=O)O |
Synonyms |
2-Propenoicacid,3-(1H-imidazol-1-yl)-,(Z)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




